3-(Benzyloxy)propanal chemical properties
3-(Benzyloxy)propanal chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(Benzyloxy)propanal
Abstract
3-(Benzyloxy)propanal, also known as 3-(phenylmethoxy)propanal, is a bifunctional organic molecule featuring a terminal aldehyde and a benzyl ether. This unique structural combination makes it a valuable and versatile intermediate in multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science. The aldehyde group serves as a reactive handle for a wide array of chemical transformations, including carbon-carbon bond formation, oxidation, and reduction. Simultaneously, the robust benzyloxy group provides a stable protecting group for a primary alcohol, which can be selectively removed under specific conditions. This guide offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 3-(Benzyloxy)propanal, providing researchers, scientists, and drug development professionals with the technical insights required for its effective utilization.
Introduction and Significance
In the landscape of synthetic organic chemistry, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 3-(Benzyloxy)propanal (CAS No. 19790-60-4) emerges as a significant reagent in this context.[1][2] Its structure incorporates a reactive aldehyde functionality and a protected primary alcohol. The benzyl ether is a widely used protecting group due to its general stability across a broad range of reaction conditions (e.g., acidic, basic, and many oxidative/reductive environments) and its susceptibility to cleavage via catalytic hydrogenolysis. This allows for the selective manipulation of the aldehyde group while the hydroxyl functionality remains masked, to be revealed at a later, strategic point in a synthetic sequence. This guide will delve into the essential physicochemical properties, spectroscopic signatures, synthetic routes, and reaction profiles that define the utility of this important chemical intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory setting.
Physical and Chemical Properties
The key physical and chemical identifiers for 3-(Benzyloxy)propanal are summarized in the table below. It is typically a colorless to light yellow liquid under standard conditions.[3]
| Property | Value | Source(s) |
| CAS Number | 19790-60-4 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][4] |
| Molecular Weight | 164.20 g/mol | [1][5] |
| IUPAC Name | 3-(phenylmethoxy)propanal | [1] |
| Synonyms | 3-Benzyloxypropionaldehyde, 3-Benzyloxy-1-propanal | [3] |
| Density | ~1.059 g/mL at 25 °C | [3] |
| Boiling Point | 262.6 ± 15.0 °C at 760 mmHg (Predicted) | [3][6] |
| Flash Point | >110 °C | [3] |
| Refractive Index | n20/D 1.512 | [3] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of 3-(Benzyloxy)propanal after synthesis or before use.
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¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that correspond to the aldehydic, benzylic, aromatic, and propyl chain protons. Key expected signals include a triplet for the aldehydic proton (CHO) around 9.8 ppm, a singlet for the benzylic protons (OCH₂) around 4.5 ppm, a multiplet for the aromatic protons between 7.2-7.4 ppm, and triplets for the two methylene groups of the propyl chain.
-
¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic peak for the aldehyde carbonyl carbon above 200 ppm, along with signals for the aromatic carbons, the benzylic carbon, and the two aliphatic carbons of the propyl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically appearing around 1720-1740 cm⁻¹. Other significant peaks include C-H stretches from the aromatic and aliphatic portions and a C-O stretch from the ether linkage.[7]
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Mass Spectrometry (MS): GC-MS analysis can confirm the molecular weight of the compound.[1]
Synthesis and Experimental Protocols
3-(Benzyloxy)propanal is not typically prepared in a single step. The most common and logical synthetic strategy involves a two-step sequence: first, the mono-benzylation of a C3 diol, followed by the selective oxidation of the remaining primary alcohol to the aldehyde.
Synthetic Workflow
Protocol 1: Synthesis of 3-Benzyloxy-1-propanol
This protocol is adapted from established procedures for the mono-alkylation of diols.[8][9] The key challenge is to minimize the formation of the di-benzylated byproduct. Using an excess of the diol is a common strategy to favor mono-substitution.
Materials:
-
1,3-Propanediol
-
Benzyl chloride or Benzyl bromide
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1,3-propanediol (e.g., 3 equivalents) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 equivalent) portion-wise. Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the more nucleophilic alkoxide. Adding it slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
Alkylation: After stirring for 30-60 minutes at 0 °C, add benzyl bromide (1.0 equivalent) dropwise via a syringe. Rationale: The in-situ generated alkoxide attacks the electrophilic benzylic carbon in an Sₙ2 reaction. Dropwise addition prevents localized overheating.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by slowly adding water at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under high vacuum to yield pure 3-benzyloxy-1-propanol as a colorless liquid.[8]
Protocol 2: Oxidation to 3-(Benzyloxy)propanal
The selective oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a classic and effective reagent for this transformation.
Materials:
-
3-Benzyloxy-1-propanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
Procedure:
-
Setup: To a solution of 3-benzyloxy-1-propanol (1.0 equivalent) in anhydrous DCM, add PCC (1.5 equivalents). Rationale: PCC is a mild oxidizing agent that is soluble in DCM, allowing for a homogeneous reaction. An excess is used to ensure complete conversion.
-
Reaction: Stir the resulting heterogeneous mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium byproducts. Rationale: This is a standard workup for PCC oxidations. The silica adsorbs the dark, tarry chromium salts, simplifying purification.
-
Purification: Wash the silica plug thoroughly with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure. The resulting crude aldehyde can be further purified by column chromatography if necessary.
Chemical Reactivity and Applications
The reactivity of 3-(Benzyloxy)propanal is dominated by its aldehyde functional group. The benzyloxy group is largely unreactive under the conditions used for aldehyde manipulations.
-
Oxidation: Can be readily oxidized to 3-(benzyloxy)propanoic acid using stronger oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: The aldehyde is easily reduced back to 3-benzyloxy-1-propanol using mild reducing agents such as sodium borohydride (NaBH₄).[10]
-
Nucleophilic Addition: As a typical aldehyde, it undergoes nucleophilic addition with Grignard reagents, organolithium reagents, and cyanides to form secondary alcohols and cyanohydrins, respectively.
-
Wittig Reaction: It reacts with phosphorus ylides in the Wittig reaction to form alkenes, providing a powerful method for C=C bond formation.
-
Reductive Amination: It can be converted into amines via reductive amination, reacting with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride.
-
Deprotection: The benzyl ether can be cleaved by catalytic hydrogenolysis (H₂ gas with a palladium catalyst) to unmask the primary alcohol. This deprotection is a key step in many synthetic routes where the hydroxyl group is needed for a subsequent transformation.
The precursor, 3-benzyloxy-1-propanol, has been utilized as a starting material in the total synthesis of complex molecules like (+)-cocaine, highlighting the importance of this structural motif in advanced organic synthesis.[10]
Safety, Handling, and Storage
Proper handling and storage are crucial for ensuring safety and maintaining the chemical integrity of 3-(Benzyloxy)propanal.
-
Hazard Identification: The compound is classified as an irritant. According to the Globally Harmonized System (GHS), it causes skin irritation (H315) and serious eye irritation (H319).[1][10] It may also cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, is mandatory.[10][11] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.[12] Use non-sparking tools and prevent the buildup of electrostatic charge.
-
Storage: 3-(Benzyloxy)propanal should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[12] For long-term stability and to prevent oxidation, it is often recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures, such as in a freezer at -20°C or refrigerated at 2-8°C.[3][5]
Conclusion
3-(Benzyloxy)propanal is a highly valuable bifunctional building block in modern organic synthesis. Its utility is derived from the orthogonal reactivity of its aldehyde and protected alcohol functionalities. The ability to perform a wide range of transformations at the aldehyde center while the hydroxyl group remains masked by a stable, yet readily cleavable, benzyl group provides synthetic chemists with significant strategic advantages. A firm grasp of its synthesis, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10888261, 3-(Benzyloxy)propanal. Retrieved from [Link]
-
PrepChem (2023). Synthesis of 3-Benzyloxy-1-propanol (14). Retrieved from [Link]
-
Chemsrc (2025). 3-(Benzyloxy)propanal Chemical Properties. Retrieved from [Link]
-
SpectraBase. 3-Benzyloxy-1-propanol - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
Arctom. CAS NO. 19790-60-4 | 3-(Benzyloxy)propanal. Retrieved from [Link]
Sources
- 1. 3-(Benzyloxy)propanal | C10H12O2 | CID 10888261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19790-60-4 Cas No. | 3-(Benzyloxy)propanal | Apollo [store.apolloscientific.co.uk]
- 3. 3-BENZYLOXY-PROPIONALDEHYDE | 19790-60-4 [chemicalbook.com]
- 4. 3-(benzyloxy)propanal CAS#: [m.chemicalbook.com]
- 5. 19790-60-4|3-(Benzyloxy)propanal|BLD Pharm [bldpharm.com]
- 6. 3-(Benzyloxy)propanal | CAS#:19790-60-4 | Chemsrc [chemsrc.com]
- 7. 3-Benzyloxy-1-propanol, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. prepchem.com [prepchem.com]
- 9. 3-Benzyloxy-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 10. 3-Benzyloxy-1-propanol 97 4799-68-2 [sigmaaldrich.com]
- 11. 3-(Benzyloxy)propanal | 19790-60-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 12. echemi.com [echemi.com]
